molecular formula C16H29FN2Sn B6237963 5-fluoro-2-(tributylstannyl)pyrimidine CAS No. 1887155-03-4

5-fluoro-2-(tributylstannyl)pyrimidine

Cat. No.: B6237963
CAS No.: 1887155-03-4
M. Wt: 387.1 g/mol
InChI Key: DMBMEDGAFJPGCQ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyrimidine (B1678525) Scaffolds in Synthetic Chemistry

Fluorinated pyrimidine scaffolds are of paramount importance in medicinal chemistry. The introduction of a fluorine atom into a pyrimidine ring can significantly alter the molecule's physicochemical and biological properties. mdpi.com Fluorine's high electronegativity and relatively small size can lead to enhanced metabolic stability, increased binding affinity to target enzymes, and improved bioavailability of drug candidates. mdpi.com

A prime example is 5-fluorouracil (B62378) (5-FU), a cornerstone in cancer chemotherapy for decades. mdpi.comnih.gov Its mechanism of action involves the metabolic conversion to fluorinated nucleotides that inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby impeding the proliferation of cancer cells. mdpi.com The success of 5-FU has spurred the development of a wide range of other fluorinated pyrimidine derivatives with diverse therapeutic applications. nih.gov The synthesis of such compounds is an active area of research, with various methods being developed to introduce fluorine into the pyrimidine core. nih.govnih.gov

Role of Organotin Compounds in Carbon-Carbon Bond Formation

Organotin compounds, also known as organostannanes, are highly versatile reagents in organic synthesis, most notably for their role in the palladium-catalyzed Stille cross-coupling reaction. This reaction enables the formation of a new carbon-carbon bond by coupling an organostannane with an organic halide or triflate. The tributylstannyl group is particularly common due to the stability and reactivity of the corresponding reagents. sigmaaldrich.comalfachemic.comscientificlabs.co.uklookchem.comsigmaaldrich.com

The Stille reaction is valued for its tolerance of a wide variety of functional groups, its relatively mild reaction conditions, and its effectiveness in coupling different types of carbon atoms (sp², sp³, and sp hybridized). This makes it a powerful tool for the synthesis of complex molecules, including pharmaceuticals and natural products. While the toxicity of organotin compounds is a concern, their synthetic utility remains significant, and methods for their use in catalytic amounts are being explored.

Overview of 5-Fluoro-2-(tributylstannyl)pyrimidine as a Key Synthetic Building Block

This compound combines the beneficial properties of both the fluorinated pyrimidine scaffold and the organotin functionality into a single molecule. This makes it a valuable bifunctional reagent for the synthesis of more complex 5-fluoropyrimidine (B1206419) derivatives. The tributylstannyl group at the 2-position of the pyrimidine ring acts as a handle for introducing a wide range of substituents via Stille cross-coupling reactions.

While specific, detailed research findings on this compound are not extensively documented in publicly available literature, its utility can be inferred from the well-established reactivity of similar compounds. The presence of the fluorine atom at the 5-position is expected to influence the electronic properties of the pyrimidine ring, which can in turn affect the reactivity of the stannane (B1208499) in coupling reactions.

The synthesis of this key building block would likely involve the introduction of the tributylstannyl group onto a pre-existing 5-fluoropyrimidine derivative. For instance, a common method for synthesizing 2-(tributylstannyl)pyrimidines involves the reaction of a 2-halopyrimidine with a tributyltin anion or the reaction of a pyrimidyllithium species with a tributyltin halide. sigmaaldrich.comalfachemic.comscientificlabs.co.uklookchem.comsigmaaldrich.com

Table 1: Physical and Chemical Properties of Related Pyrimidine Stannanes

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
2-(Tributylstannyl)pyrimidine (B127769)153435-63-3C₁₆H₃₀N₂Sn369.13Liquid
5-(Tributylstannyl)pyrimidine (B178186)144173-85-3C₁₆H₃₀N₂Sn369.13Not specified

This table presents data for closely related, non-fluorinated analogs due to the limited availability of specific data for this compound.

The primary application of this compound is as a precursor in palladium-catalyzed cross-coupling reactions. By reacting it with various organic halides or triflates, chemists can synthesize a library of 2-substituted-5-fluoropyrimidines. These products are of significant interest in drug discovery, as they can be screened for a wide range of biological activities.

Table 2: Illustrative Stille Coupling Reaction

Reactant 1Reactant 2CatalystProduct
This compoundAryl-X or Vinyl-X (where X = Br, I, OTf)Pd(PPh₃)₄ or other Pd(0) catalyst5-fluoro-2-(Aryl/Vinyl)pyrimidine

This table illustrates a theoretical Stille coupling reaction involving this compound. The specific reaction conditions and yields would need to be determined experimentally.

Properties

CAS No.

1887155-03-4

Molecular Formula

C16H29FN2Sn

Molecular Weight

387.1 g/mol

IUPAC Name

tributyl-(5-fluoropyrimidin-2-yl)stannane

InChI

InChI=1S/C4H2FN2.3C4H9.Sn/c5-4-1-6-3-7-2-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3;

InChI Key

DMBMEDGAFJPGCQ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=N1)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Fluoro 2 Tributylstannyl Pyrimidine

Direct Stannylation Approaches

Lithiation-Mediated Stannyl Transfer in Heterocyclic Systems

The introduction of a tributylstannyl group onto a pyrimidine (B1678525) ring, particularly one bearing a fluorine substituent, is most commonly achieved through a lithiation-deuteration sequence. This method hinges on the deprotonation of an acidic C-H bond by a strong organolithium base, followed by quenching the resulting lithiated intermediate with an electrophilic tin reagent, such as tributyltin chloride.

The synthesis of 5-fluoro-2-(tributylstannyl)pyrimidine would theoretically commence with the deprotonation of 5-fluoropyrimidine (B1206419). The fluorine atom at the C5 position of the pyrimidine ring exerts an inductive effect, which can influence the acidity of the ring protons. The C2 and C6 positions are generally the most susceptible to deprotonation in pyrimidine systems. However, the precise regioselectivity of the lithiation of 5-fluoropyrimidine requires careful control of reaction conditions.

A general, yet illustrative, procedure for such a transformation would involve dissolving 5-fluoropyrimidine in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), and cooling the solution to a low temperature, typically -78 °C, under an inert atmosphere (e.g., argon or nitrogen). A strong base, commonly n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is then added dropwise. The resulting lithiated species is subsequently treated with tributyltin chloride to afford the desired this compound.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are critically dependent on the careful optimization of various reaction parameters. These include the choice of solvent, reaction temperature, and the concentration of reagents.

Solvent Effects in this compound Synthesis

The choice of solvent plays a pivotal role in lithiation reactions. The solvent must be aprotic to avoid quenching the organolithium reagent and the lithiated intermediate. Furthermore, the polarity and coordinating ability of the solvent can significantly influence the reactivity of the organolithium base and the stability of the resulting anion.

For the lithiation of heterocyclic compounds, ethereal solvents are most commonly employed. The table below outlines potential solvent choices and their anticipated effects on the synthesis of this compound.

SolventPropertiesAnticipated Effect on Reaction
Tetrahydrofuran (THF) Good coordinating solvent, low freezing point.Commonly used and generally effective for lithiation. Can enhance the reactivity of the organolithium base.
Diethyl ether (Et₂O) Less polar than THF, lower boiling point.May result in slower reaction rates compared to THF. Its lower freezing point can be a limitation for very low-temperature reactions.
Toluene Non-polar, aprotic.Often used in combination with a coordinating agent like TMEDA (tetramethylethylenediamine) to increase the reactivity of the organolithium base.

The optimal solvent would be one that ensures the solubility of all reactants and intermediates while facilitating a clean and high-yielding reaction. Empirical studies would be necessary to determine the most effective solvent system for this specific synthesis.

Temperature and Concentration Dependencies

Temperature is a critical parameter in controlling the regioselectivity and preventing side reactions during the lithiation of 5-fluoropyrimidine. Low temperatures, typically -78 °C, are essential to ensure the stability of the highly reactive lithiated intermediate and to minimize the potential for degradation or rearrangement.

The concentration of the reagents can also impact the reaction outcome. High concentrations may lead to an increased rate of side reactions, such as the formation of dimeric byproducts. Conversely, very low concentrations could result in impractically slow reaction times. Therefore, finding the optimal concentration balance is crucial for maximizing the yield of this compound.

The following table summarizes the expected impact of temperature and concentration on the synthesis.

ParameterConditionExpected OutcomeRationale
Temperature Low (-78 °C)Higher yield of desired product, fewer side reactions.Stabilizes the lithiated intermediate and controls the reaction rate.
High ( > -40 °C)Lower yield, increased side products.The lithiated intermediate may decompose or undergo undesired reactions.
Concentration OptimalMaximized yield and reaction efficiency.Balances reaction rate with the suppression of side reactions.
Too HighIncreased side product formation.Promotes intermolecular reactions.
Too LowSlow reaction rate.May be impractical for preparative scale synthesis.

Further research and detailed experimental data are required to establish the precise optimal conditions for the synthesis of this compound, which would be invaluable for its application in various fields of chemical synthesis.

Reactivity and Mechanistic Investigations of 5 Fluoro 2 Tributylstannyl Pyrimidine

The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. numberanalytics.com The compound 5-fluoro-2-(tributylstannyl)pyrimidine is a specialized organotin reagent utilized in these reactions, valued for its ability to introduce a fluorinated pyrimidine (B1678525) moiety into complex molecules. The reaction's versatility stems from the stability of organostannanes to air and moisture and their compatibility with a wide array of functional groups. wikipedia.orgjk-sci.com

Detailed Mechanisms of Stille Coupling with this compound

The generally accepted catalytic cycle is illustrated below:

Oxidative Addition: A Pd(0) catalyst (1) reacts with an organic halide (2).

Transmetalation: The resulting intermediate (3) reacts with the organostannane (4).

Reductive Elimination: The new diorganopalladium(II) complex (5) eliminates the final product (7), regenerating the Pd(0) catalyst (1). wikipedia.org

Oxidative Addition to Palladium Centers

The catalytic cycle is initiated by the oxidative addition of an organic electrophile, such as an aryl halide (Ar-X), to a coordinatively unsaturated 14-electron palladium(0) complex. pharmacy180.comlibretexts.org This palladium(0) species is typically generated in situ from a more stable 18-electron precatalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] through ligand dissociation. pharmacy180.com The oxidative addition involves the cleavage of the carbon-halide bond and the formation of a new square planar, 16-electron arylpalladium(II) halide complex. libretexts.orgreddit.com In this step, the palladium center is formally oxidized from Pd(0) to Pd(II). pharmacy180.com

The mechanism is generally believed to be a concerted process, leading to a cis-complex, which may then rapidly isomerize to the more thermodynamically stable trans-isomer. uwindsor.cayoutube.com The rate and success of this step are highly dependent on the nature of the halide leaving group (X), with reactivity generally following the trend: I > Br > OTf >> Cl. wikipedia.orgnumberanalytics.com Aryl iodides and bromides are the most common and reactive substrates for this step. numberanalytics.com While aryl chlorides are less reactive, their use has been made possible through the development of specialized ligands and reaction conditions. jk-sci.comlibretexts.org

Transmetalation Pathways and Intermediates

Following oxidative addition, the crucial transmetalation step occurs. In this stage, the 5-fluoropyrimidyl group from this compound is transferred to the arylpalladium(II) halide complex, displacing the halide and forming a new diorganopalladium(II) intermediate. numberanalytics.com The tributyltin halide is released as a byproduct. wikipedia.org This step is often the rate-determining step of the entire catalytic cycle. wikipedia.orgunipi.it

Two primary mechanisms are proposed for the transmetalation step:

Associative (Cyclic) Mechanism: The organostannane coordinates to the palladium center, forming a transient, pentacoordinate 18-electron species. wikipedia.org This proceeds through a four-membered cyclic transition state where the halide ligand bridges the palladium and tin atoms, facilitating the transfer of the pyrimidyl group. libretexts.org This pathway generally results in the retention of configuration of the organic group being transferred. nih.gov An intermediate of the type cis-[PdR¹R²L(ISnBu₃)] has been proposed, which supports the occurrence of a cyclic mechanism. acs.org

Open (Dissociative) Mechanism: This pathway is favored in the presence of more polar solvents or additives like lithium chloride (LiCl). wikipedia.orglibretexts.org It may involve prior dissociation of a ligand from the palladium complex to create a vacant coordination site for the incoming organostannane. unipi.it The use of certain additives, like copper(I) iodide (CuI), can significantly accelerate the transmetalation rate, potentially by forming a more reactive organocuprate intermediate. wikipedia.org

The choice between these pathways can be influenced by the substrates, ligands, and solvent polarity. wikipedia.orgyoutube.com

Reductive Elimination to Form Carbon-Carbon Bonds

The final step of the catalytic cycle is reductive elimination, which results in the formation of the desired carbon-carbon bond and the regeneration of the active Pd(0) catalyst. numberanalytics.com For this to occur, the two organic moieties (the aryl group from the electrophile and the 5-fluoropyrimidyl group) on the diorganopalladium(II) intermediate must be positioned cis to one another. libretexts.orglibretexts.org If the intermediate is in a trans configuration, a trans-to-cis isomerization must precede the elimination. youtube.com

Reductive elimination is typically a concerted process where the Pd-C bonds are broken, and the C-C bond is formed simultaneously. youtube.com The metal center is formally reduced from Pd(II) back to Pd(0), allowing it to re-enter the catalytic cycle. reddit.comtaylorandfrancis.com The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands and the coupling partners. taylorandfrancis.comacs.org Electron-withdrawing groups on the coupling partners can sometimes slow down this step. acs.org

Scope and Limitations in Cross-Coupling Partners

The Stille coupling exhibits a broad scope, tolerating a wide variety of functional groups, which is a key advantage of this methodology. jk-sci.comuwindsor.ca

Aryl Halides and Pseudohalides

A diverse range of aryl halides and pseudohalides can be effectively coupled with this compound. The reactivity of these electrophiles is a critical factor in the success of the coupling reaction.

Aryl Iodides and Bromides : These are the most frequently used and highly reactive coupling partners in Stille reactions due to the relatively weak carbon-halogen bond, which facilitates the initial oxidative addition step. numberanalytics.com

Aryl Triflates (OTf) : Aryl triflates are also excellent substrates, with reactivity often comparable to that of aryl bromides. wikipedia.org They are valuable alternatives, especially when the corresponding halides are not readily available.

Aryl Chlorides : Historically, aryl chlorides were considered poor substrates for Stille coupling because the strong C-Cl bond makes oxidative addition difficult. libretexts.org However, advancements in catalyst systems, particularly the use of electron-rich, bulky phosphine (B1218219) ligands, have enabled the successful coupling of aryl chlorides. jk-sci.com

Aryl Tosylates (OTs) : Aryl tosylates are generally less reactive than triflates but represent a more cost-effective and crystalline alternative. Their coupling often requires more forcing conditions or highly active catalyst systems designed to facilitate the challenging oxidative addition step. acs.org

The table below summarizes the general reactivity and typical conditions for various aryl electrophiles in Stille coupling reactions.

Electrophile (Ar-X)Reactivity TrendTypical Reaction ConditionsReference
Aryl Iodide (Ar-I)Very HighMild conditions, various Pd catalysts (e.g., Pd(PPh₃)₄) numberanalytics.com
Aryl Bromide (Ar-Br)HighMild to moderate conditions, various Pd catalysts numberanalytics.com
Aryl Triflate (Ar-OTf)HighComparable to aryl bromides, versatile wikipedia.org
Aryl Chloride (Ar-Cl)LowRequires specialized bulky, electron-rich ligands (e.g., P(t-Bu)₃) and often higher temperatures jk-sci.comlibretexts.org
Aryl Tosylate (Ar-OTs)Very LowRequires highly active catalysts and/or forcing conditions acs.org

A significant limitation of the Stille reaction is the potential for homocoupling of the organostannane reagent. wikipedia.org Another challenge is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final reaction mixture. jk-sci.comorganic-chemistry.org

Hetaryl Halides and Pseudohalides

The Stille coupling reaction is a powerful method for the formation of carbon-carbon bonds, involving the palladium-catalyzed reaction of an organostannane with an organic halide or pseudohalide. In the context of this compound, the tributylstannyl group at the 2-position would serve as the nucleophilic partner, while a variety of hetaryl halides (e.g., chlorides, bromides, iodides) and pseudohalides (e.g., triflates) would act as electrophilic partners.

The general reactivity trend for halides in Stille couplings is I > Br > Cl, which is also influenced by the electronic properties of the heterocyclic system. libretexts.org For polyhalogenated pyrimidines, the general order of reactivity is C4 > C2 > C5. nih.gov The presence of the fluorine atom at the 5-position in the target compound would likely influence the electronic nature of the pyrimidine ring, potentially affecting the rate and selectivity of the coupling reaction.

A typical reaction would involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], in a suitable solvent like toluene, DMF, or THF. researchgate.net The addition of ligands, such as bulky, electron-rich phosphines, can accelerate the coupling. harvard.edu

Table 1: Postulated Stille Coupling Reactions with Hetaryl Halides

This compound Hetaryl Halide/Pseudohalide Catalyst Product
This compound2-BromopyridinePd(PPh₃)₄5-fluoro-2-(pyridin-2-yl)pyrimidine
This compound3-IodothiophenePdCl₂(PPh₃)₂5-fluoro-2-(thiophen-3-yl)pyrimidine
This compound4-TriflyloxyquinolinePd(OAc)₂/P(t-Bu)₃5-fluoro-2-(quinolin-4-yl)pyrimidine

Note: The reactions and products in this table are hypothetical and based on general Stille coupling principles. Specific experimental validation is required.

Alkynyl and Alkenyl Electrophiles

Similar to hetaryl halides, alkynyl and alkenyl halides or triflates are expected to undergo Stille coupling with this compound. These reactions would lead to the formation of 2-alkynyl- and 2-alkenyl-5-fluoropyrimidines, respectively. The reaction conditions would likely be comparable to those used for hetaryl halides, employing a palladium catalyst and an appropriate solvent.

Other Organometallic Transformations

Electrophilic Destannylation Reactions

Organostannanes can undergo electrophilic cleavage of the carbon-tin bond. In the case of this compound, treatment with a suitable electrophile would lead to the replacement of the tributylstannyl group. For instance, reaction with a proton source (e.g., a strong acid) would result in protodestannylation, yielding 5-fluoropyrimidine (B1206419).

Halodestannylation Pathways

Halodestannylation involves the cleavage of the C-Sn bond by a halogen electrophile. Treatment of this compound with halogens such as iodine (I₂), bromine (Br₂), or chlorine (Cl₂) would be expected to yield the corresponding 2-halo-5-fluoropyrimidine. This reaction provides a route to functionalize the 2-position of the 5-fluoropyrimidine core with a halogen, which can then be used in subsequent cross-coupling reactions.

Chemo-, Regio-, and Stereoselectivity in Reactions

The selectivity of reactions involving this compound would be a critical aspect of its synthetic utility.

Chemoselectivity: In molecules containing multiple reactive sites, the chemoselectivity of the Stille coupling would be important. For example, if the coupling partner contains another halide, the relative reactivity of the C-X bonds would determine the outcome. The general reactivity order of I > Br > OTf > Cl allows for selective reactions. nih.gov

Regioselectivity: For a polyhalogenated coupling partner, the regioselectivity of the Stille reaction would be governed by both electronic and steric factors of the electrophile. nih.govthieme-connect.de In the pyrimidine ring of this compound itself, the substitution is fixed at the 2-position.

Stereoselectivity: In cases where the coupling partners are chiral or can lead to chiral products, the stereoselectivity of the reaction would be of interest. For Stille couplings involving alkenyl halides, the configuration of the double bond is typically retained in the product.

While the principles of organometallic chemistry provide a strong basis for predicting the reactivity of this compound, the lack of specific experimental data in the public domain necessitates further research to fully characterize its chemical behavior and synthetic applications.

Applications in Advanced Organic Synthesis

Construction of Substituted Fluorinated Pyrimidines

The presence of the tributylstannyl group renders 5-fluoro-2-(tributylstannyl)pyrimidine an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly the Stille reaction. This reaction enables the formation of new carbon-carbon bonds, providing a powerful tool for the synthesis of a diverse array of substituted fluorinated pyrimidines.

Synthesis of C2-Substituted 5-Fluoropyrimidine (B1206419) Derivatives

A primary application of this compound is the introduction of various substituents at the C2-position of the 5-fluoropyrimidine core. Through Stille coupling reactions with a range of organic halides, a multitude of C2-substituted derivatives can be synthesized. These derivatives are of significant interest due to the prevalence of the 5-fluoropyrimidine moiety in medicinal chemistry. For instance, 5-fluorouracil (B62378) is a well-known anticancer drug, and its derivatives are continuously explored to enhance their therapeutic properties. nih.gov

The general scheme for this transformation involves the reaction of this compound with an organic halide (R-X, where R is an alkyl, aryl, or vinyl group and X is a halide) in the presence of a palladium catalyst.

Table 1: Examples of C2-Substituted 5-Fluoropyrimidine Derivatives Synthesized via Stille Coupling

Electrophile (R-X)CatalystProductYield (%)
IodobenzenePd(PPh₃)₄5-fluoro-2-phenylpyrimidine>80
Vinyl BromidePdCl₂(PPh₃)₂5-fluoro-2-vinylpyrimidineNot specified
Allyl ChloridePd(dba)₂2-allyl-5-fluoropyrimidineNot specified

This table is illustrative and based on the general reactivity of organostannanes in Stille couplings. Specific yields are highly dependent on reaction conditions.

Modular Synthesis of Bipyrimidine Scaffolds

The strategic use of this compound allows for the modular and efficient synthesis of bipyrimidine scaffolds. These structures, containing two linked pyrimidine (B1678525) rings, are of interest in materials science and medicinal chemistry. The synthesis can be achieved through a Stille coupling reaction between this compound and a halogenated pyrimidine derivative. This approach offers a high degree of flexibility, allowing for the introduction of various substituents on both pyrimidine rings.

For example, the coupling with 2-chloro-5-fluoropyrimidine (B20137) would yield 5,5'-difluoro-2,2'-bipyrimidine. The properties of the resulting bipyrimidine can be fine-tuned by selecting appropriately substituted coupling partners. Bipyridine ligands with electron-withdrawing groups like trifluoromethyl have been shown to be effective in forming photocatalysts. ossila.com

Table 2: Examples of Bipyrimidine Scaffolds

Stannane (B1208499)Halogenated PyrimidineProduct
This compound2-chloropyrimidine5-fluoro-2,2'-bipyrimidine
This compound2-bromo-5-methylpyrimidine5-fluoro-5'-methyl-2,2'-bipyrimidine
2-(tributylstannyl)pyrimidine (B127769) sigmaaldrich.comsigmaaldrich.com2-chloro-5-fluoropyrimidine5'-fluoro-2,2'-bipyrimidine

This table represents potential synthetic targets based on known Stille coupling methodologies.

Introduction of Complex Hetaryl and Aryl Moieties

The Stille coupling reaction utilizing this compound is not limited to simple alkyl or aryl groups. It provides a robust method for introducing complex heterocyclic and polycyclic aromatic moieties at the C2-position of the 5-fluoropyrimidine ring. This capability is crucial for the synthesis of novel compounds with potential applications in drug discovery and materials science. nih.gov The reaction's tolerance to a wide range of functional groups allows for the coupling of intricate and functionally diverse partners. researchgate.net

The efficiency of these coupling reactions can often be enhanced by the use of additives such as copper(I) iodide (CuI) and cesium fluoride (B91410) (CsF). researchgate.netharvard.edu

Table 3: Examples of Complex Moieties Introduced via Stille Coupling

Coupling PartnerCatalyst SystemProduct
2-bromothiophenePd(PPh₃)₄5-fluoro-2-(thiophen-2-yl)pyrimidine
3-iodopyridinePdCl₂(dppf)5-fluoro-2-(pyridin-3-yl)pyrimidine
9-bromoanthracenePd₂(dba)₃/XPhos2-(anthracen-9-yl)-5-fluoropyrimidine

This table illustrates the versatility of the Stille reaction for incorporating diverse aromatic systems.

Convergent Synthesis of Pyrimidine-Containing Architectures

Beyond the synthesis of simple substituted pyrimidines, this compound is a valuable tool in the convergent synthesis of more complex molecular architectures, including macrocyclic and polycyclic systems, as well as hybrid heterocyclic frameworks.

Incorporation into Macrocyclic and Polycyclic Systems

The construction of macrocycles and polycyclic frameworks often relies on key bond-forming reactions that can be performed late in a synthetic sequence. nih.gov The Stille coupling of this compound provides a reliable method for the intramolecular or intermolecular cyclization steps required to form these large and complex structures. nih.govnih.gov The 5-fluoropyrimidine unit can be strategically incorporated into a linear precursor, which is then subjected to a palladium-catalyzed cyclization to yield the desired macrocycle. This approach has been utilized in the synthesis of various macrocyclic natural products and their analogs. nih.govclockss.org

Assembly of Hybrid Heterocyclic Frameworks

The modular nature of the Stille coupling allows for the assembly of hybrid heterocyclic frameworks, where the 5-fluoropyrimidine ring is fused or linked to other heterocyclic systems. This strategy is employed to create novel molecular scaffolds with unique three-dimensional structures and electronic properties. By carefully designing the coupling partners, chemists can construct complex molecules with tailored biological or material properties. For example, coupling this compound with a dihalogenated heterocycle can lead to the formation of extended, conjugated systems relevant to organic electronics.

Precursors for Further Synthetic Modifications

The primary application of this compound in organic synthesis is as a building block in Stille coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the C2 position of the pyrimidine ring and an organic electrophile, typically an aryl, heteroaryl, or vinyl halide or triflate. The resulting 2-substituted-5-fluoropyrimidines are themselves valuable intermediates, primed for further functionalization.

Derivatization of Coupled Products

While direct, detailed research on the derivatization of products specifically coupled using this compound is not extensively documented in publicly available literature, the synthetic potential can be inferred from the reactivity of analogous 2-substituted pyrimidine systems. The initial Stille coupling provides a modular entry point to a diverse range of 2-aryl or 2-heteroaryl-5-fluoropyrimidines. These products can then be subjected to a variety of subsequent reactions to introduce additional functional groups, thereby rapidly building molecular complexity.

For instance, if the coupled aryl or heteroaryl group contains a suitable functional handle, such as a nitro group, an ester, or a protected amine, these can be manipulated post-coupling. A nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted to a diazonium salt for further transformations. An ester group can be hydrolyzed to a carboxylic acid, which can participate in amide bond formation or other conversions.

The following table illustrates hypothetical derivatization pathways for a generic 2-aryl-5-fluoropyrimidine, the product of a Stille coupling with this compound.

Hypothetical Derivatization of 2-Aryl-5-fluoropyrimidine

Initial Coupled Product (Generic)Derivatization ReactionResulting Functionalized ProductPotential Subsequent Reactions
2-(4-Nitrophenyl)-5-fluoropyrimidineReduction (e.g., with SnCl2, H2)2-(4-Aminophenyl)-5-fluoropyrimidineAcylation, Sulfonylation, Diazotization
Methyl 4-(5-fluoropyrimidin-2-yl)benzoateHydrolysis (e.g., with LiOH)4-(5-Fluoropyrimidin-2-yl)benzoic acidAmide coupling (EDC, HOBt), Esterification
2-(4-Bromophenyl)-5-fluoropyrimidineSuzuki Coupling (e.g., with an arylboronic acid)2-(Biphenyl-4-yl)-5-fluoropyrimidineFurther functionalization of the new aryl ring

Exploitation of Residual Reactivity on the Pyrimidine Ring

A key feature of the 2-substituted-5-fluoropyrimidines generated from Stille couplings is the remaining reactivity of the pyrimidine ring itself. The presence of the electron-withdrawing fluorine atom at the C5 position, coupled with the inherent electron-deficient nature of the pyrimidine ring, activates the C4 and C6 positions towards nucleophilic attack. This allows for the sequential introduction of substituents, providing a powerful strategy for the synthesis of highly functionalized pyrimidine derivatives.

The most common transformation exploiting this residual reactivity is nucleophilic aromatic substitution (SNAr). The fluorine atom at C5 enhances the electrophilicity of the pyrimidine ring, making the C4 and C6 positions susceptible to displacement of a suitable leaving group, or in some cases, direct C-H functionalization. Research has shown that related 2-substituted-5-fluoropyrimidines can undergo nucleophilic substitution at the C4 position. For example, the synthesis of 2-alkyl- and 2-aryl-substituted 5-fluoro-4-aminopyrimidines has been achieved through the reaction of a fluorinated precursor with various amidines, demonstrating the feasibility of introducing nitrogen nucleophiles at the C4 position. nih.gov

This reactivity is not limited to nitrogen nucleophiles. Oxygen, sulfur, and carbon-based nucleophiles can also be employed to forge new bonds at the C4 or C6 positions of the 5-fluoropyrimidine core. The general principle of SNAr on electron-deficient heteroaromatics, such as fluoropyridines and diazines, is well-established and serves as a strong predictor for the reactivity of 2-substituted-5-fluoropyrimidines. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for instance, is significantly faster than that of 2-chloropyridine, highlighting the activating effect of fluorine in such transformations. nih.gov

The table below summarizes the potential for nucleophilic aromatic substitution on a 2-aryl-5-fluoropyrimidine scaffold.

Exploitation of Residual Reactivity via Nucleophilic Aromatic Substitution

Starting Material (Generic)Position of AttackNucleophileReaction Conditions (Typical)Product Type
2-Aryl-5-fluoropyrimidineC4/C6Amines (R-NH2)Heat, often with a base (e.g., K2CO3, DIPEA)4/6-Amino-2-aryl-5-fluoropyrimidines
C4/C6Alkoxides (R-O-)Base (e.g., NaH) in an alcohol solvent4/6-Alkoxy-2-aryl-5-fluoropyrimidines
C4/C6Thiolates (R-S-)Base (e.g., NaH) with a thiol4/6-Alkylthio-2-aryl-5-fluoropyrimidines

Catalytic Systems in 5 Fluoro 2 Tributylstannyl Pyrimidine Chemistry

Palladium Catalysts for Stannylation and Cross-Coupling

Palladium catalysts are the cornerstone of 5-fluoro-2-(tributylstannyl)pyrimidine chemistry, facilitating its synthesis and its use as a building block in organic synthesis. The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Stille reaction, involves three main steps: oxidative addition of the palladium(0) catalyst to an organic halide, transmetalation with the organotin reagent, and reductive elimination to form the product and regenerate the active palladium(0) species. nih.govacs.orguwindsor.ca

Homogeneous Palladium Catalysts and Their Efficacy (e.g., Pd(PPh3)4, PdCl2(PPh3)2, Pd(OAc)2)

Homogeneous palladium catalysts are widely employed due to their high activity and solubility in common organic solvents. Several key palladium complexes have proven effective in reactions involving stannylpyrimidines.

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) : This Pd(0) complex is a highly active catalyst that can directly enter the catalytic cycle without a pre-reduction step. scispace.com It is frequently used in Stille cross-coupling reactions. For instance, Pd(PPh₃)₄ has been successfully used in the synthesis of various heterocyclic compounds and polymers. researchgate.netrsc.orgrsc.org In reactions involving 2,3-allenyl hydrazines and aryl halides, Pd(PPh₃)₄ serves as an effective catalyst for diastereoselective synthesis. nih.gov

Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) : As a Pd(II) complex, this catalyst requires an in situ reduction to the active Pd(0) species to initiate the catalytic cycle. scispace.com It is a robust and versatile catalyst for Stille couplings. Studies on halopyrimidines have demonstrated that PdCl₂(PPh₃)₂ effectively catalyzes their arylation and vinylation with various organotributylstannanes, showcasing its broad applicability. elsevierpure.com

Palladium(II) Acetate (Pd(OAc)₂) : Often used in combination with phosphine (B1218219) ligands, Pd(OAc)₂ is another common Pd(II) precatalyst. rsc.org The combination of Pd(OAc)₂ with triphenylphosphine (B44618) (PPh₃) is a widely used system for cross-coupling. The ratio of Pd to ligand is critical; a 1:2 ratio of 'Pd(OAc)₂' to PPh₃ can lead to the formation of a unique dinuclear Pd(I) complex, which is a key entry point to highly active catalytic clusters. rsc.org

The efficacy of these catalysts in related Stille coupling reactions is often high, with yields for the coupling of 5-(tributylstannyl)pyrimidine (B178186) with bromobenzene (B47551) using PdCl₂(PPh₃)₂ reported to be greater than 80%.

Table 1: Efficacy of Homogeneous Palladium Catalysts in Related Stille Reactions

CatalystReactantsReaction TypeReported YieldReference
PdCl₂(PPh₃)₂5-(Tributylstannyl)pyrimidine + BromobenzeneStille Coupling>80%
Pd(PPh₃)₄2,5-bis(trimethylstannyl)tellurophene + Aryl IodidesStille CouplingOptimal with CuI researchgate.net
Pd(PPh₃)₄Halopyrimidines + Aryl/VinyltributylstannanesStille CouplingGood elsevierpure.com
'Pd(OAc)₂'/2PPh₃General Cross-CouplingSuzuki-MiyauraEnhanced Efficacy rsc.org

Ligand Effects on Catalyst Activity and Selectivity

The choice of ligand coordinated to the palladium center is crucial, as it directly influences the catalyst's stability, activity, and selectivity. researchgate.net Ligands modulate the electronic properties and steric environment of the palladium atom.

Electron-donating/Sterically Bulky Ligands : Ligands such as bulky alkylphosphines can facilitate both the oxidative addition and reductive elimination steps in the catalytic cycle. acs.org Biaryl monophosphines are particularly effective in promoting the formation of highly active monoligated L₁Pd(0) complexes, which are often the true catalytic species. nih.gov The steric bulk of these ligands helps stabilize the catalyst and can accelerate the reaction. nih.govnih.gov

Low Donicity Ligands : Conversely, ligands with low donicity, such as triphenylarsine (B46628) (AsPh₃) or tri(2-furyl)phosphine, can dramatically accelerate the Stille coupling. scispace.comresearchgate.net This is because the rate-determining step, transmetalation, is often disfavored by strongly coordinated, electron-rich ligands on the palladium center. Weaker ligands can dissociate more easily, creating a coordinatively unsaturated palladium complex that is more receptive to the organostannane. researchgate.net

Catalyst Loading and Turn-Over Frequencies (TOFs)

Non-Palladium Catalysts in Related Organotin Chemistry

While palladium is the dominant metal for Stille-type reactions, other transition metals can catalyze cross-coupling reactions of organotin compounds.

Copper Catalysis : Copper(I) salts, particularly CuI, are well-known to act as co-catalysts in Stille reactions but can also promote couplings independently. The formation of organocopper species from organostannanes opens up possibilities for palladium-free cross-coupling. scispace.com

Iron Catalysis : Heterogeneous iron catalysts have been explored for cross-coupling reactions as a more cost-effective and less toxic alternative to precious metals like palladium. researchgate.net They have shown high functional group tolerance in various C-C and C-heteroatom bond-forming reactions. researchgate.net

Nickel Catalysis : Nickel complexes are also known to catalyze cross-coupling reactions and can sometimes offer different reactivity or selectivity compared to palladium. uwindsor.ca

Role of Additives and Co-Catalysts (e.g., CuI, CsF)

Additives are often essential for achieving high yields and reaction rates in Stille couplings.

Copper(I) Iodide (CuI) : The use of CuI as a co-catalyst in Stille reactions is a well-established strategy to accelerate the reaction. scispace.comresearchgate.net It is believed that CuI facilitates the transmetalation step, which is often rate-limiting. The organostannane may first transmetalate with the copper salt to form a more reactive organocopper intermediate, which then rapidly transfers its organic group to the palladium center. scispace.com This bimetallic catalysis approach can also enhance selectivity in cases where the organostannane has multiple transferable groups. scispace.com

Cesium Fluoride (B91410) (CsF) : Fluoride sources like CsF are used as additives, particularly in the coupling of stannylated tellurophenes. researchgate.net While the exact mechanism is not always clear, it is proposed that fluoride ions can coordinate to the tin atom, forming a hypervalent tin species. This pentacoordinate "ate" complex is more nucleophilic, thereby accelerating the transfer of the organic group to the palladium catalyst during the transmetalation step. researchgate.net

Heterogeneous Catalysis and Supported Catalysts

Heterogeneous catalysts, where the metal is supported on an inorganic or polymeric surface, offer significant advantages, including simplified product purification, reduced metal contamination, and the potential for catalyst recycling. wikipedia.orgdntb.gov.ua

Palladium can be supported on materials like charcoal (Pd/C) or functionalized resins. wikipedia.orgnih.gov In many cases, the mechanism is thought to involve the leaching of active palladium species from the solid support into the solution phase, where the catalytic cycle occurs. The solid support then acts as a reservoir for the palladium, recapturing it to prevent irreversible aggregation and precipitation. wikipedia.org This approach has been used to generate active drugs in situ from a prodrug, where a resin-supported Pd(0) catalyst was used to deprotect 5-fluoro-1-propargyl-uracil to release the cytotoxic agent 5-fluorouracil (B62378). nih.gov This demonstrates the potential of using supported catalysts for localized chemical transformations.

Theoretical and Computational Investigations

Electronic Structure Analysis of 5-fluoro-2-(tributylstannyl)pyrimidine

The electronic structure of this compound is significantly influenced by the interplay of the electron-withdrawing fluorine atom and the electropositive tributylstannyl group attached to the pyrimidine (B1678525) ring. While direct computational studies on this specific molecule are not extensively available in the reviewed literature, analysis of related compounds such as 5-fluorouracil (B62378) (5-FU) and other fluorinated pyrimidines can provide a strong basis for understanding its electronic characteristics. nih.govnih.gov

The fluorine atom at the C5 position induces a significant polarization of the pyrimidine ring through its strong negative inductive effect. This effect is known to decrease the electron density of the aromatic system, making the ring more susceptible to nucleophilic attack. nih.gov Density Functional Theory (DFT) calculations on related molecules like 5-fluorouracil show that the negative electrostatic potentials are concentrated around the oxygen and fluorine atoms, indicating regions of high electron density. nih.gov Conversely, the hydrogen atoms and the carbon atoms of the ring exhibit a more positive potential. nih.gov

The tributylstannyl group, attached at the C2 position, introduces a metallic character to the molecule. The tin-carbon bond is significantly polarized towards the carbon atom, making the tin atom a site of lower electron density. lupinepublishers.com This polarization facilitates the transmetalation step in palladium-catalyzed cross-coupling reactions. The long bond length of the C-Sn bond (approximately 2.15 Å in typical organotin compounds) contributes to its relative weakness and higher reactivity compared to C-C or C-Si bonds. lupinepublishers.com

A hypothetical distribution of charges and electrostatic potential in this compound would likely show a highly electron-deficient pyrimidine ring due to the fluorine substituent, with the tin atom of the tributylstannyl group being a prominent electrophilic center.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

PropertyPredicted CharacteristicRationale based on Analogous Systems
Pyrimidine Ring Electron-deficient (π-deficient)Strong electron-withdrawing effect of the fluorine atom at C5. nih.gov
Fluorine Atom High negative electrostatic potentialHigh electronegativity of fluorine. nih.gov
Tributylstannyl Group Electrophilic tin centerPolarization of the C-Sn bond. lupinepublishers.com
C-Sn Bond Relatively long and weakLarger atomic radius of tin, leading to lower bond strength. lupinepublishers.com

This table is a predictive representation based on data from related compounds and general principles of organic and organometallic chemistry.

Computational Modeling of Reaction Mechanisms (e.g., Stille Coupling Transition States)

The Stille coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organotin compound and an organic halide or triflate. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Computational modeling, particularly using DFT, can elucidate the energetics and geometries of the intermediates and transition states involved in the Stille coupling of this compound. While specific studies on this substrate are scarce, the general mechanism provides a framework for understanding its reactivity.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (e.g., an aryl or vinyl halide) to a Pd(0) complex, forming a Pd(II) intermediate.

Transmetalation: This is often the rate-determining step. The tributylstannyl group of this compound transfers the pyrimidine moiety to the Pd(II) center, displacing the tin-containing byproduct. The electron-deficient nature of the 5-fluoropyrimidine (B1206419) ring may influence the rate of this step.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Computational studies on related Stille couplings have investigated the influence of ligands, solvents, and additives on the reaction mechanism and have helped to rationalize observed product distributions and reaction rates. aps.org For this compound, computational modeling could predict the most favorable reaction conditions and identify potential side reactions, such as homocoupling of the organostannane.

Prediction of Reactivity and Selectivity via DFT and Other Methods

DFT calculations are a powerful tool for predicting the reactivity and selectivity of molecules. nih.gov For this compound, DFT can be used to calculate various reactivity descriptors.

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In a Stille coupling, the HOMO of the organostannane and the LUMO of the palladium intermediate are involved in the key transmetalation step. The electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO of the pyrimidine ring.

Electrostatic Potential (ESP): As mentioned earlier, the ESP map can identify the most electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov For this compound, the tin atom is a likely site for interaction with the palladium catalyst, while the fluorinated pyrimidine ring could be susceptible to nucleophilic attack under certain conditions.

Table 2: Predicted Reactivity Descriptors for this compound

DescriptorPredicted Value/CharacteristicImplication for Reactivity
HOMO Energy Lowered due to fluorine substitutionMay affect the rate of transmetalation
LUMO Energy Lowered due to fluorine substitutionIncreased susceptibility to nucleophilic attack on the ring
ESP at Tin Atom PositiveFavorable for interaction with nucleophilic Pd(0) or transmetalation with Pd(II)
ESP at Fluorine Atom NegativePotential site for intermolecular interactions

This table is a predictive representation based on established principles of electronic effects in organic molecules.

Conformation and Stereochemical Aspects in Related Systems

The conformational flexibility of the tributylstannyl group and the pyrimidine ring can influence the reactivity of this compound.

The pyrimidine ring itself, while aromatic, is not perfectly rigid. Quantum-chemical studies have demonstrated that the pyrimidine rings in nucleobases possess a degree of conformational flexibility, with the potential to adopt non-planar "sofa" conformations with a relatively low energy penalty. researchgate.net The substitution pattern, including the presence of a bulky tributylstannyl group and a fluorine atom, will influence the preferred conformation of the pyrimidine ring in this compound.

In related bioactive pyrazolo[3,4-d]pyrimidine derivatives, different conformations have been observed in various crystalline polymorphs, highlighting the role of intermolecular interactions in determining the solid-state structure. mdpi.com These conformational differences can be rationalized through geometry-optimization calculations. mdpi.com A relaxed potential energy scan of torsion angles in such systems can reveal the energy barriers between different conformations. mdpi.com

Future Research Directions and Synthetic Prospects

Development of More Sustainable Synthetic Routes

The development of more environmentally benign synthetic methodologies for 5-fluoro-2-(tributylstannyl)pyrimidine is a paramount area of future research. This primarily focuses on minimizing the ecological impact of organotin compounds.

Reduced Tin Waste Methodologies

A significant drawback of Stille coupling is the generation of stoichiometric amounts of toxic organotin byproducts that are often difficult to remove from the reaction mixture. harvard.edusdlookchem.com Future research is actively pursuing strategies to mitigate this issue. One promising approach is the development of Stille reactions that are catalytic in tin. msu.edunih.gov This can be achieved by in situ recycling of the tin halide byproduct back to the active organostannane reagent. For instance, the use of reducing agents like polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a fluoride (B91410) source can regenerate the tributyltin hydride, which can then re-participate in the catalytic cycle. nih.gov The "Sn-F" route, for example, leverages the formation of aggregated organotin fluorides, which are less toxic and more easily removed by filtration, thereby reducing tin contamination in the final product. msu.edunih.gov

Another avenue involves the design of novel purification techniques. The use of scavengers, such as solid-supported reagents or specifically designed fluorous tin reagents, can facilitate the removal of tin residues. Treatment with potassium fluoride is a common practice to precipitate tributyltin fluoride, which can be filtered off. sdlookchem.com Research into more efficient and scalable methods for tin removal, such as specialized chromatography techniques or membrane filtration, will be crucial for the large-scale application of this compound. harvard.edusdlookchem.com

Alternative Stannyl Sources and Reagents

The tributyltin moiety, while effective, contributes significantly to the toxicity profile of the reagent. Future research will likely focus on replacing the tributyl groups with less toxic alternatives. The use of other alkyl groups, such as methyl or neophyl, could be explored. Furthermore, the development of triorganotin halides with different organic groups can be achieved through redistribution reactions. wikipedia.org

Expansion of Substrate Scope in Cross-Coupling Reactions

The utility of this compound is directly linked to its effectiveness in cross-coupling reactions. Expanding the range of suitable coupling partners is a continuous effort in synthetic chemistry. While Stille reactions are known for their broad functional group tolerance, pushing the boundaries of this reaction is a key research direction. nih.govwikipedia.org

Future studies will likely focus on coupling this compound with challenging substrates, such as sterically hindered aryl halides, electron-deficient heteroaryl halides, and alkyl halides. nih.gov The development of more active and selective palladium catalysts will be crucial for achieving high yields in these transformations. Furthermore, the application of this reagent in other types of cross-coupling reactions beyond the traditional Stille coupling, such as Stille-carbonylative cross-coupling to introduce a carbonyl group, could significantly broaden its synthetic utility. wikipedia.org The use of microwave irradiation has also been shown to accelerate Stille couplings and could be further explored to improve reaction times and efficiency with a wider range of substrates. nih.gov

Integration into Flow Chemistry and Automation

The integration of the synthesis and application of this compound into continuous flow chemistry and automated systems presents a significant opportunity for improving safety, efficiency, and scalability. wikipedia.orgmdpi.com Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. mdpi.com The use of packed-bed reactors with immobilized catalysts or scavengers can streamline the synthesis and purification processes, minimizing handling of toxic reagents and byproducts. uva.nl

Automated synthesis platforms can be employed for the rapid optimization of reaction conditions for Stille couplings involving this compound. wikipedia.org This high-throughput screening approach can accelerate the discovery of new applications and the development of more robust and efficient protocols. The ability to perform multi-step syntheses in a continuous and automated fashion would be particularly beneficial for the production of complex molecules where the 5-fluoropyrimidine (B1206419) moiety is a key structural element.

Catalyst Design for Enhanced Efficiency and Selectivity

The performance of Stille cross-coupling reactions is heavily dependent on the palladium catalyst employed. nih.govuwindsor.ca Future research will focus on the rational design of new ligands and catalyst systems to enhance the efficiency and selectivity of reactions involving this compound. For electron-deficient heterocycles like 5-fluoropyrimidine, the development of electron-rich and sterically hindered phosphine (B1218219) ligands, such as those based on tri(tert-butyl)phosphine or biaryl phosphines, has been shown to be effective. nih.gov

The exploration of catalysts based on more abundant and less expensive metals, such as iron or nickel, as alternatives to palladium is another important research direction. researchgate.net While still in its early stages for Stille-type reactions, the development of effective base metal catalysts would represent a significant breakthrough in terms of cost and sustainability. Furthermore, the design of catalysts that can operate at lower temperatures and with lower catalyst loadings will contribute to making these reactions more practical and economical.

Exploration of Novel Reaction Pathways and Reactivity Modes

Beyond its established role in Stille cross-coupling, future research may uncover novel reaction pathways and reactivity modes for this compound. The presence of the fluorine atom and the pyrimidine (B1678525) ring offers unique electronic properties that could be exploited in new transformations. For example, the investigation of its reactivity in other transition-metal-catalyzed reactions, or even in metal-free coupling reactions, could lead to new synthetic methodologies.

Q & A

Q. What are the recommended methods for synthesizing 5-fluoro-2-(tributylstannyl)pyrimidine and its derivatives?

While direct synthesis details are not provided in the evidence, analogous compounds like BMY-14802-1 are synthesized via nucleophilic substitution. For example, reacting 2-chloro-5-fluoro-4-(methylsulfanyl)pyrimidine with N-carbethoxypiperazine, followed by catalytic hydrogenation (Raney Nickel) and hydrolysis, yields intermediates. Stannylation steps can be adapted using tributyltin reagents under palladium catalysis .

Q. How can mass spectrometry (MS) characterize this compound and its metabolites?

Use LC-ESI-MS to detect molecular ions (e.g., m/z 339 for SCH 66712). Collision-induced dissociation (CID) analysis identifies fragmentation patterns (e.g., m/z 157 and 183 fragments). For ambiguous oxidation sites, employ MS³ or isotopic labeling (e.g., deuterated solvents) to enhance sensitivity. Low-abundance fragments may require ion mobility spectrometry for resolution .

Advanced Research Questions

Q. How can contradictions in metabolic modification site identification be resolved experimentally?

When CID analysis is inconclusive (e.g., low fragment abundance for SCH 66712 metabolites), combine molecular docking with site-directed mutagenesis. For example, Thr309 mutants in CYP2D6 can validate adduction hypotheses. Isotopic labeling (e.g., ¹⁸O) or hydrogen/deuterium exchange MS may clarify oxidation pathways .

Q. How does binding orientation in CYP isoforms affect metabolic outcomes of this compound derivatives?

Molecular docking reveals CYP2D6 binds SCH 66712 with the phenyl ring 2.2 Å from the heme iron, favoring phenyl oxidation. In contrast, CYP2C9 binds the fluorinated ring closer, leading to heteroaromatic oxidation. Validate binding modes with competitive inhibition assays and correlate with metabolite profiles (e.g., m/z 355 monooxygenated products) .

Q. Why do some metabolites fail to form adducts with soft nucleophiles like glutathione (GSH)?

Reactive intermediates (e.g., methylene quinones) may target hard nucleophiles (e.g., Thr309 in CYP2D6) within the enzyme's active site, which GSH cannot access. Use radiochemical labeling (e.g., ¹⁴C-SCH 66712) with SDS-PAGE/autoradiography to detect protein adducts directly. Alternative trapping agents (e.g., cyanide) may capture electrophilic intermediates .

Q. What methodological strategies differentiate CYP2D6-specific inactivation from other CYP isoforms?

Compare partition ratios (e.g., 3 for SCH 66712 vs. 99 for EMTPP) and kinetic parameters (kinact/KI). Use isoform-specific inhibitors (e.g., quinidine for CYP2D6) in competitive assays. Structural modeling of active-site residues (e.g., Phe120, Glu216) can explain isoform selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.